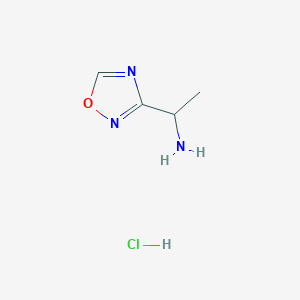

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3(5)4-6-2-8-7-4;/h2-3H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQSPXBBCLKUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Routes to 1,2,4-Oxadiazoles

- Cyclodehydration of amidoximes with carboxylic acids or derivatives: Amidoximes react with carboxylic acids or their activated derivatives (acid chlorides, esters) under dehydrating conditions to form the 1,2,4-oxadiazole ring.

- Oxidative cyclization of acyl hydrazides: Hydrazides can be cyclized with appropriate reagents (e.g., phosphorus oxychloride, thionyl chloride) to yield oxadiazole derivatives.

- Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate the cyclization reactions, improving yields and reducing reaction times.

Specific Preparation Methods for this compound

The preparation of this compound typically involves the following steps:

Synthesis of 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine

- Starting materials: The synthesis often starts from an amidoxime derivative of acetoacetanilide or similar precursors that provide the ethanamine side chain.

- Cyclization: The amidoxime reacts with an appropriate carboxylic acid derivative or acyl chloride to form the 1,2,4-oxadiazole ring via cyclodehydration.

- Reduction or amination: If necessary, reduction or amination steps are carried out to introduce or adjust the ethanamine group at the 3-position of the oxadiazole ring.

Formation of the Hydrochloride Salt

- The free base 1-(1,2,4-oxadiazol-3-yl)ethan-1-amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

- This step improves the compound’s stability, solubility, and handling properties.

Detailed Research Findings and Synthetic Examples

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidoxime formation | Hydroxylamine hydrochloride with nitrile precursor | 70-85 | Amidoxime intermediate for cyclization |

| 2 | Cyclodehydration | Carboxylic acid derivative + dehydrating agent (e.g., POCl3, SOCl2) | 60-80 | Formation of 1,2,4-oxadiazole ring |

| 3 | Amination/Reduction | Hydrazine hydrate or other amination reagents | 50-75 | Introduction of ethanamine side chain |

| 4 | Salt formation | HCl in ethanol or ether | >90 | Formation of hydrochloride salt |

Cyclodehydration Method

- A common approach involves reacting amidoximes with acid chlorides or anhydrides in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride under reflux conditions.

- The reaction proceeds via nucleophilic attack of the amidoxime nitrogen on the activated carboxyl derivative, followed by ring closure and elimination of water.

Microwave-Assisted Synthesis

- Microwave irradiation can be used to enhance the cyclization step, reducing reaction times from hours to minutes and improving yields.

- For example, amidoximes and carboxylic acids are mixed in a solvent and irradiated at controlled power and temperature, facilitating rapid ring closure.

Hydrazide Cyclization

- Hydrazides derived from ethyl esters of appropriate acids can be cyclized using reagents like iodine and mercury oxide to form oxadiazole rings.

- This method is useful for synthesizing 1,3,4-oxadiazoles but can be adapted for 1,2,4-oxadiazoles with suitable substrates.

Analytical and Purification Considerations

- The crude products are typically purified by recrystallization from solvents such as methanol, ethanol, or mixtures with dimethylformamide.

- Characterization is performed using IR spectroscopy (to confirm oxadiazole ring formation), NMR (1H and 13C), and elemental analysis.

- The hydrochloride salt shows characteristic shifts in NMR and improved crystallinity.

Summary Table of Key Synthetic Approaches

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclodehydration of Amidoximes | Amidoximes + Acid Chlorides | POCl3, SOCl2 | Reflux, 2-6 hours | High yield, well-established | Requires dehydrating agents |

| Microwave-Assisted Cyclization | Amidoximes + Carboxylic Acids | Microwave irradiation | 10-20 min, moderate temp | Fast, energy-efficient | Requires microwave setup |

| Hydrazide Cyclization | Hydrazides + Iodine/HgO | Iodine, HgO | Reflux, 12-24 hours | Good for 1,3,4-oxadiazoles | Toxic reagents, longer time |

| Salt Formation | Free base amine | HCl in ethanol or ether | Room temp, 1-2 hours | Improves stability | Requires acid handling |

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride has shown promise as a scaffold for the development of novel pharmaceuticals. Its oxadiazole moiety is associated with various biological activities, including:

- Antimicrobial Activity: Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth effectively, making them candidates for antibiotic development.

- Anticancer Properties: Some derivatives of oxadiazoles have been reported to possess anticancer activity. A study published in the European Journal of Medicinal Chemistry highlighted the potential of oxadiazole-containing compounds in targeting cancer cell lines through apoptosis induction.

Material Science

The unique structural characteristics of this compound lend themselves to applications in material science:

- Polymer Chemistry: The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers with oxadiazole groups exhibit improved performance in high-temperature applications.

- Luminescent Materials: Oxadiazole derivatives are explored for their luminescent properties. Studies suggest that these compounds can be used in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

Case Studies and Research Findings

| Study Title | Year | Findings |

|---|---|---|

| "Synthesis and Antimicrobial Activity of Oxadiazole Derivatives" | 2020 | Reported significant inhibition of bacterial strains by synthesized oxadiazole derivatives, including this compound. |

| "Oxadiazole-Based Anticancer Agents: A Review" | 2021 | Discussed various oxadiazole derivatives showing cytotoxic effects on cancer cell lines, emphasizing the therapeutic potential of such compounds. |

| "Thermal Properties of Oxadiazole Containing Polymers" | 2022 | Investigated the thermal stability of polymers with oxadiazole units, demonstrating enhanced performance under high-temperature conditions. |

Mechanism of Action

The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition leads to the disruption of cellular respiration and energy production in target organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride and analogous compounds:

Research Findings and Trends

- Substituent Impact : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility, while bulky groups (e.g., benzoxazole) complicate synthesis .

- Synthetic Challenges : Lower yields (e.g., 15% for 5-methyl derivatives) highlight the difficulty of introducing substituents to the oxadiazole ring .

- Emerging Derivatives : Cyclobutane and furan-substituted variants represent newer trends in balancing rigidity and solubility for CNS-targeted drugs .

Biological Activity

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is a member of the oxadiazole family, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound by reviewing relevant studies, synthesizing findings, and presenting data in tables for clarity.

- Molecular Formula : CHClNO

- SMILES : CC(C1=NOC=N1)N

- InChIKey : LFSXUCZAZSQBPW-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Minimum Inhibitory Concentrations (MICs) :

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.25 - 0.5 |

| HSGN-220 (related oxadiazole) | MRSA | 0.06 |

| HSGN-94 (related oxadiazole) | MRSA | 0.25 |

The compound's mechanism of action may involve disruption of bacterial membrane integrity and inhibition of essential biosynthetic pathways such as menaquinone biosynthesis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.

Cell Lines Tested :

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 50 |

| MCF7 (breast cancer) | 45 |

| A549 (lung cancer) | 60 |

The anticancer activity is attributed to its ability to inhibit cell proliferation and induce cell cycle arrest .

Study on Antimicrobial Activity

A comparative study highlighted the effectiveness of this compound against various pathogens. The study utilized a series of related oxadiazole compounds to establish structure-activity relationships (SAR). The findings suggested that modifications to the oxadiazole ring significantly influenced antimicrobial potency.

Study on Anticancer Mechanisms

In another study focusing on its anticancer effects, researchers demonstrated that the compound could inhibit specific kinases involved in cell signaling pathways that regulate apoptosis. The results indicated that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Q & A

What are the optimal synthetic routes and critical reaction conditions for preparing 1-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride?

The synthesis typically involves coupling an oxadiazole precursor with an amine-containing intermediate. A validated method includes:

- Step 1 : Reacting 1-hydroxy-7-azabenzotriazole (HOAt) and 1-ethyl-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) to activate carboxylic acid intermediates.

- Step 2 : Coupling with (1R)-5-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-amine hydrochloride under N-ethyl-N,N-diisopropylamine (DIPEA) catalysis. Yield optimization (e.g., 15% in antimalarial compound synthesis) requires precise stoichiometry and anhydrous conditions .

Key Considerations : Monitor reaction progress via LCMS to avoid side products like unreacted oxadiazole intermediates.

How can X-ray crystallography and SHELX software resolve structural ambiguities in oxadiazole-containing compounds?

SHELXL/SHELXS are critical for refining crystal structures, especially for heterocyclic systems like 1,2,4-oxadiazoles. For this compound:

- Data Collection : Use high-resolution twinned data to resolve hydrogen-bonding networks involving the oxadiazole ring and amine hydrochloride.

- Refinement Strategy : Apply restraints to the oxadiazole ring (planarity constraints) and validate H-bonding with SHELXPRO’s validation tools.

Advanced Tip : For challenging cases (e.g., disordered counterions), use SQUEEZE in PLATON to model solvent-accessible voids .

What analytical methods are recommended to assess purity and stability of this compound under varying storage conditions?

- Purity Analysis : HPLC (≥95% purity) with UV detection at λmax ≈255 nm, referencing antimalarial analogs . LCMS (ESI+) can confirm molecular ion peaks (e.g., m/z 394.1 for related derivatives).

- Stability Testing : Store at -20°C in anhydrous DMF or DMSO solutions to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways .

Data Contradiction Note : Purity discrepancies (e.g., 95% vs. ≥98%) may arise from differing HPLC protocols; validate with orthogonal methods like NMR (e.g., ¹H NMR δ 1.48 ppm for methyl groups) .

How does the oxadiazole moiety influence the compound’s bioactivity in medicinal chemistry applications?

The 1,2,4-oxadiazole ring enhances metabolic stability and acts as a bioisostere for ester/carbamate groups. In antimalarial studies:

- Mechanism : The oxadiazole nitrogen participates in H-bonding with dihydroorotate dehydrogenase (DHODH) active sites, as shown in pyrrole-based inhibitor series.

- Optimization : Methyl or trifluoromethyl substitutions on the oxadiazole improve target affinity (e.g., IC50 <100 nM in Plasmodium assays) .

Advanced Insight : Computational docking (e.g., Glide SP) can predict binding modes and guide SAR for derivatives .

What strategies mitigate solubility challenges during in vitro assays with this hydrochloride salt?

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for stock solutions. For aqueous buffers (e.g., PBS), add 0.1% Tween-80 to prevent precipitation.

- Salt Exchange : Convert to a mesylate or tosylate salt via ion-exchange chromatography if chloride incompatibility arises .

Validation : Dynamic light scattering (DLS) can confirm colloidal stability at working concentrations (e.g., 10 µM–1 mM) .

How can researchers address contradictions in reported synthetic yields for oxadiazole-amine derivatives?

Yield variability (e.g., 15% vs. 30%) often stems from:

- Catalytic Efficiency : Transition-metal catalysts (e.g., Pd/C) may require strict oxygen-free conditions.

- Purification Challenges : Oxadiazoles often co-elute with byproducts; optimize flash chromatography (e.g., hexane:EtOAc gradients) or employ preparative HPLC .

Methodological Solution : Use Design of Experiments (DoE) to screen parameters (temperature, solvent, catalyst loading) systematically .

What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.